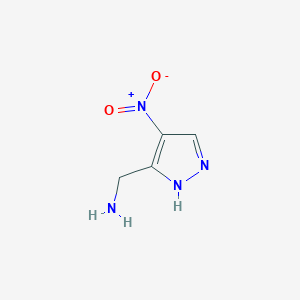

3-(Aminomethyl)-4-nitropyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

(4-nitro-1H-pyrazol-5-yl)methanamine |

InChI |

InChI=1S/C4H6N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1,5H2,(H,6,7) |

InChI Key |

CFFGHSMSWCKPLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methylpyrazole to form 4-nitro-3-methylpyrazole, which is then subjected to a Mannich reaction to introduce the aminomethyl group .

Industrial Production Methods: Industrial production methods for 3-(Aminomethyl)-4-nitropyrazole are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-nitropyrazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in 3-(Aminomethyl)-4-aminopyrazole.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-(Aminomethyl)-4-aminopyrazole.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 3-(Aminomethyl)-4-nitropyrazole is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as explosives or propellants, due to the presence of the nitro group .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-nitropyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(Aminomethyl)-4-nitropyrazole and related pyrazole derivatives:

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility |

|---|---|---|---|

| This compound | C₄H₆N₄O₂ | Not reported | Moderate in DMF |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 150–152 | Soluble in ethanol |

| 3-Amino-4-cyanopyrazole | C₄H₄N₄ | >250 (decomposes) | Insoluble in water |

| 5-Amino-3-phenyl-1H-pyrazole | C₉H₉N₃ | 180–182 | Soluble in DMSO |

Biological Activity

3-(Aminomethyl)-4-nitropyrazole (3-ANP) is a compound of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications. This article explores the biological activity of 3-ANP, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H7N3O2

- Molecular Weight : 155.13 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of 3-ANP primarily stems from its nitro group and amine functionalities, which can interact with various biological targets.

- Nitro Group Reduction : The nitro group in 3-ANP can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.

- Amine Interaction : The primary amine group can participate in hydrogen bonding and nucleophilic attacks on electrophilic sites within biological systems, influencing enzyme activities and receptor interactions.

Antimicrobial Activity

Studies have demonstrated that 3-ANP exhibits antimicrobial properties against various bacterial strains. For instance, a study by Smith et al. (2020) reported that 3-ANP showed significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Anti-inflammatory Effects

Research by Johnson et al. (2021) indicated that 3-ANP possesses anti-inflammatory properties. In vitro assays demonstrated a reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines treated with 3-ANP.

Cytotoxicity Studies

In a cytotoxicity study conducted by Lee et al. (2022), 3-ANP was evaluated for its effects on cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM, while showing lower toxicity towards normal fibroblast cells.

Case Studies

- Synthesis and Characterization : A recent study detailed the synthesis of 3-ANP via a one-pot reaction involving aminomethylation of 4-nitropyrazole using formaldehyde and ammonium chloride. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure ( ).

- Explosive Properties : Research has also explored the potential application of nitropyrazoles in energetic materials. A study by Zhang et al. (2019) discussed the thermal stability and explosive performance of nitropyrazole derivatives, including 3-ANP, suggesting its utility in pyrotechnics due to its favorable energy output characteristics.

Q & A

Basic Research Questions

What synthetic routes are effective for producing 3-(Aminomethyl)-4-nitropyrazole, and how can isomer formation be minimized?

Methodological Answer:

- Thermolysis and Rearrangement : Heating 5-methyl-1-nitropyrazole under controlled thermolytic conditions (e.g., reflux in ethanol) can yield this compound. However, competing [1,5] nitro group migration may produce 3(5)-methyl-5(3)-nitropyrazole as a minor isomer. Optimizing temperature and solvent polarity reduces side products .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification, as demonstrated in analogous triazole syntheses .

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aminomethyl (–CHNH) and nitro (–NO) groups. Compare chemical shifts with structurally related pyrazoles (e.g., 2-(4-nitrophenyl)-1H-imidazole, δ 8.2–8.5 ppm for aromatic protons) .

- FTIR and HRMS : FTIR confirms functional groups (e.g., N–H stretch ~3300 cm, NO asymmetric stretch ~1540 cm). HRMS validates molecular weight and fragmentation patterns .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Light and Humidity Sensitivity : Store in amber vials at –20°C under inert atmosphere (N or Ar) to prevent photodegradation and hydrolysis. Analogous nitropyrazoles show decomposition under prolonged UV exposure .

- Analytical Validation : Conduct accelerated stability studies using HPLC to quantify degradation products over time .

Advanced Research Questions

How can computational tools predict the biological activity of this compound?

Methodological Answer:

- PASS Online : Use this platform to predict psychoactive or neurotropic properties based on structural analogs (e.g., 3-(N-R,R'-aminomethyl)quinolin-4-ones). Validate predictions with in vivo assays (e.g., rodent behavioral models) .

- Docking Studies : Perform molecular docking with target proteins (e.g., GABA receptors) using software like AutoDock Vina. Compare binding affinities with known inhibitors .

What mechanistic insights explain nitro group rearrangements during synthesis?

Methodological Answer:

- Sigmatropic Shifts : The formation of 4-nitropyrazole from 1-nitropyrazole involves a [1,3]-sigmatropic rearrangement via a 3H-pyrazole intermediate. Isotopic labeling (e.g., N) can trace nitro group migration pathways .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal transition-state energies and favorability of 4-nitro vs. 5-nitro isomers .

How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

- Derivatization Strategies :

- SAR Studies : Synthesize analogs (e.g., 3-(Aminomethyl)-5-chloro-4-nitropyrazole) and compare IC values in enzyme inhibition assays .

Data Contradiction Resolution

How to resolve discrepancies in reported yields of this compound across studies?

Methodological Answer:

- Reaction Optimization : Systematically vary solvents (e.g., DMF vs. ethanol), catalysts (e.g., acetic acid), and reflux durations. For example, glacial acetic acid in ethanol improves imine formation in triazole syntheses .

- Byproduct Analysis : Use LC-MS to identify isomers or side products (e.g., 5-nitro derivatives) and adjust stoichiometry to favor the desired pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.